3-(6-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid
Description
Chemical Structure and Properties 3-(6-Methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid is a quinoline-4-one derivative featuring a propanoic acid moiety at the N1 position of the heterocyclic ring and a methoxy substituent at the 6-position of the quinoline core. Its molecular formula is C₁₃H₁₃NO₄, with a molar mass of 261.27 g/mol (predicted). Key physical properties include a density of 1.214 g/cm³, boiling point of 421.6°C, and pKa of 2.73 (predicted) . The compound is structurally related to methyl 3-(6-methoxy-4-oxoquinolin-1(4H)-yl)propanoate (CAS: 1279207-13-4), a synthetic precursor used in derivatization studies .
The compound’s structural framework combines pharmacologically significant motifs: the quinoline-4-one core (associated with antimicrobial activity) and the propanoic acid moiety (common in anti-inflammatory drugs) .
Properties
IUPAC Name |
3-(6-methoxy-4-oxoquinolin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-18-9-2-3-11-10(8-9)12(15)4-6-14(11)7-5-13(16)17/h2-4,6,8H,5,7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEZUKFVHKCIMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=CC2=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid typically involves the following steps:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Methoxylation: Introduction of the methoxy group at the 6-position can be done using methanol and a suitable catalyst.
Formation of the Propanoic Acid Side Chain: This can be achieved through a Friedel-Crafts acylation reaction followed by oxidation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
3-(6-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe in biological assays.
Medicine: Possible therapeutic applications due to its quinoline core, which is known for antimicrobial and anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(6-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The methoxy and propanoic acid groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
Quinoline-4-one vs. quinoline-2-one: The 4-oxo group is critical for DNA gyrase inhibition (common in fluoroquinolones), while 2-oxo derivatives may target cyclooxygenases (COX) in anti-inflammatory pathways .
Propanoic Acid Modifications: Free carboxylic acid (target compound) vs. methyl ester (precursor) or hydrazide/oxadiazole derivatives: Esterification or heterocyclic ring formation (e.g., oxadiazole in compound 6) alters bioavailability and metabolic stability .
Synthetic Accessibility: The target compound’s methyl ester is synthesized via alkylation of active methylene intermediates , whereas 4-hydroxyquinolin-2-one derivatives require alkaline hydrolysis of nitriles .
Research Findings and Trends
- Antimicrobial Activity: 3-(2-Methyl-4-oxoquinolin-3-yl)propanoic acid derivatives show moderate activity against Staphylococcus aureus and Candida albicans, but the 6-methoxy analogue’s efficacy remains unexplored .
- Anti-inflammatory Potential: Hybrid structures (e.g., 4-hydroxyquinolin-2-one + propanoic acid) mimic NSAID scaffolds, suggesting dual antimicrobial/anti-inflammatory applications .
- Structural Diversification: Incorporation of oxadiazole or thiosemicarbazide moieties (e.g., compounds 6–8a-c) improves cytoactivity, highlighting the importance of the propanoic acid chain’s functionalization .
Biological Activity
3-(6-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid is a novel quinoline derivative that has garnered attention for its potential biological activities. Quinoline derivatives are widely recognized for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This compound's unique structure, characterized by the presence of a methoxy group, an oxo group, and a propanoic acid side chain, suggests it may exhibit interesting chemical and biological properties.
Chemical Structure and Properties
The chemical formula of 3-(6-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid is , with a molecular weight of approximately 247.25 g/mol. The compound features a quinoline core, which is known for its ability to intercalate with DNA and interact with various biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Quinoline Core : This can be achieved through the Skraup synthesis involving aniline derivatives.
- Methoxylation : The introduction of the methoxy group at the 6-position.
- Formation of the Propanoic Acid Side Chain : Achieved via Friedel-Crafts acylation followed by oxidation.
These synthetic routes can be optimized for yield and purity using modern techniques such as continuous flow reactors.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 3-(6-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid. In particular, it has been evaluated for its cytotoxic effects against various cancer cell lines, notably MCF-7 breast cancer cells.
Case Study: Cytotoxicity Against MCF-7 Cells
A study reported the following results regarding the cytotoxicity of this compound:
| Compound | % Cell Growth Inhibition at 100 μM | IC50 (μM) ± SD |
|---|---|---|
| 3-(6-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid | 97.5% | 1.32 ± 1.9 |
| Doxorubicin | 96.8% | 1.21 ± 0.03 |
The IC50 value indicates that this compound exhibits potent cytotoxicity comparable to doxorubicin, a well-known chemotherapeutic agent .
The mechanism by which 3-(6-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid exerts its biological effects likely involves interaction with key molecular targets such as enzymes or receptors. It has been suggested that quinoline derivatives can inhibit DNA replication and modulate signaling pathways involved in cancer progression.
EGFR Inhibition
In addition to its cytotoxic effects, this compound has been shown to inhibit the epidermal growth factor receptor (EGFR). The following data summarizes its inhibitory activity:
| Compound | EGFR Inhibition (%) | IC50 (nM) |
|---|---|---|
| 3-(6-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid | 97% | 16.89 |
| Erlotinib (control) | - | 29.8 |
This significant inhibition suggests potential for development as an EGFR-targeted therapeutic agent in cancer treatment .
Comparison with Similar Compounds
To understand the uniqueness of 3-(6-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid, it is essential to compare it with related compounds:
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| Quinoline | Parent structure | Antimalarial |
| 6-Methoxyquinoline | Lacks propanoic acid side chain | Similar biological activity |
| 4-Oxoquinoline | Lacks methoxy group | Antimicrobial |
The combination of functional groups in 3-(6-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid may confer distinct reactivity and biological activity compared to these related compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
